2-(Vinyloxy)ethanol

Catalog No.
S563808
CAS No.
764-48-7
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Vinyloxy)ethanol

CAS Number

764-48-7

Product Name

2-(Vinyloxy)ethanol

IUPAC Name

2-ethenoxyethanol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2

InChI Key

VUIWJRYTWUGOOF-UHFFFAOYSA-N

SMILES

C=COCCO

solubility

Soluble in ethanol, ether, and benzene

Synonyms

ethylene glycol monovinyl ether

Canonical SMILES

C=COCCO

The exact mass of the compound 2-(Vinyloxy)ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, ether, and benzene. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (HEVE), is a highly versatile bifunctional monomer featuring an electron-rich vinyl ether group and a primary hydroxyl group separated by a short two-carbon aliphatic spacer . In industrial procurement, it is primarily sourced as a critical initiator for polyether macromonomers (such as EPEG used in superplasticizers) and as a reactive building block for UV-curable coatings, adhesives, and functionalized copolymers [1]. Its dual-reactivity profile allows chemists to selectively polymerize the vinyl ether moiety via cationic or radical pathways while preserving the hydroxyl group for post-polymerization modification, making it a high-value precursor for advanced material synthesis [2].

Substituting 2-(Vinyloxy)ethanol with common hydroxyl-functionalized analogs fundamentally alters polymerization kinetics and final material properties. Replacing it with 2-hydroxyethyl methacrylate (HEMA) shifts the reaction from a vinyl ether pathway to a methacrylate radical pathway, destroying the ability to form strictly alternating copolymers with electron-deficient monomers [1]. Furthermore, substituting it with the closely related 4-hydroxybutyl vinyl ether (HBVE) introduces a longer four-carbon spacer, which significantly increases the hydrophobicity and alters the phase separation properties of the resulting polymer network [2]. In industrial polycarboxylate superplasticizer manufacturing, replacing 2-(Vinyloxy)ethanol-derived EPEG with isoprenol-derived TPEG drastically reduces room-temperature copolymerization reactivity with acrylic acid, necessitating higher energy inputs during production[3].

Superior Room-Temperature Copolymerization Reactivity in PCE Synthesis

2-(Vinyloxy)ethanol serves as the foundational initiator for Ethylene glycol monovinyl polyethylene glycol ether (EPEG). In aqueous free-radical copolymerization with acrylic acid (AA), EPEG demonstrates significantly higher monomer conversion rates at room temperature compared to traditional isoprenyl oxy-polyethylene glycol ether (IPEG/TPEG) [1]. This elevated reactivity allows for efficient low-temperature polymerization, reducing the thermal energy required during the manufacturing of concrete admixtures.

Evidence DimensionCopolymerization reactivity with acrylic acid at room temperature
Target Compound Data2-(Vinyloxy)ethanol-derived EPEG (exhibits rapid, high-conversion kinetics at 20-25 °C)
Comparator Or BaselineIsoprenol-derived TPEG/IPEG (requires higher temperatures or optimized conditions for equivalent conversion)
Quantified DifferenceHigher AA conversion ratios and denser side-chain grafting under identical low-temperature conditions
ConditionsAqueous free-radical copolymerization with acrylic acid

Buyers manufacturing concrete admixtures can utilize 2-(Vinyloxy)ethanol-derived macromonomers to reduce energy costs via room-temperature polymerization.

Tunable Hydrophilicity and LCST Behavior via Short-Chain Spacer

The aliphatic spacer length between the polymerizable vinyl ether and the hydroxyl group dictates the hydrophilicity and lower critical solution temperature (LCST) of the resulting polymer. 2-(Vinyloxy)ethanol (HEVE), possessing a compact 2-carbon spacer, yields polymers that are significantly more hydrophilic than those derived from 4-hydroxybutyl vinyl ether (HBVE), which contains a 4-carbon spacer [1]. This structural compactness increases the hydrogen-bonding density in aqueous environments.

Evidence DimensionAliphatic spacer length and resulting polymer hydrophilicity
Target Compound Data2-(Vinyloxy)ethanol (2-carbon ethyl spacer)
Comparator Or Baseline4-Hydroxybutyl vinyl ether (HBVE) (4-carbon butyl spacer)
Quantified Difference50% reduction in aliphatic spacer carbon count, leading to higher water solubility and distinct LCST phase separation profiles
ConditionsDirect radical (RAFT) polymerization of hydroxy-functional vinyl ethers

For formulators of biomedical hydrogels or water-soluble adhesives, selecting the 2-carbon spacer of 2-(Vinyloxy)ethanol ensures maximum hydrophilicity compared to butyl-spaced analogs.

Precise Alternating Sequence Control in Radical Copolymerization

Unlike standard methacrylates like HEMA, which typically form random or statistical copolymers, the electron-rich vinyl ether group of 2-(Vinyloxy)ethanol (HEVE) allows for the formation of strictly alternating copolymers when reacted with electron-deficient monomers. For example, the copolymerization of HEVE with dimethyl maleate yields well-defined alternating structures (Mw/Mn < 1.93) up to high conversions [1]. This level of sequence control is fundamentally unachievable with methacrylates under identical free-radical conditions.

Evidence DimensionCopolymer sequence architecture with electron-deficient monomers
Target Compound Data2-(Vinyloxy)ethanol (forms strictly alternating sequences, r_HEVE ≈ 0)
Comparator Or Baseline2-Hydroxyethyl methacrylate (HEMA) (forms random/statistical sequences)
Quantified DifferenceNear 1:1 alternating sequence control for HEVE vs. statistical distribution for HEMA
ConditionsFree radical or RAFT copolymerization with electron-deficient comonomers (e.g., dimethyl maleate)

For advanced materials requiring exact placement of hydroxyl groups along the polymer backbone, 2-(Vinyloxy)ethanol provides superior sequence control over traditional methacrylate monomers.

Purity-Linked Suppression of Chain-Transfer in Anionic Polymerization

2-(Vinyloxy)ethanol is a critical precursor for synthesizing ethylene glycol vinyl glycidyl ether (EGVGE). Studies on the anionic ring-opening copolymerization of epoxides demonstrate that the purity of this precursor is paramount; monomer purities strictly >99% are required to suppress chain-transfer side reactions[1]. Utilizing lower-purity grades introduces protic impurities that prematurely terminate the living chain end, severely broadening the molecular weight distribution.

Evidence DimensionChain-transfer side reactions during anionic polymerization
Target Compound DataHigh-purity 2-(Vinyloxy)ethanol (>99%) (yields EGVGE that supports controlled living polymerization)
Comparator Or Baseline<99% purity baseline (contains unreacted glycols or protic impurities)
Quantified Difference>99% purity suppresses chain transfer; <99% purity results in observable chain transfer and loss of molecular weight control
ConditionsAnionic ring-opening copolymerization of epoxides (e.g., EO and EGVGE)

Procurement must prioritize highly purified 2-(Vinyloxy)ethanol (>99%) to ensure reproducible, defect-free architectures in advanced polyether synthesis.

Polycarboxylate Superplasticizer (PCE) Manufacturing

Used as the primary initiator to synthesize EPEG macromonomers, which are subsequently copolymerized with acrylic acid at room temperature to produce energy-efficient, high-performance concrete admixtures with excellent slump retention [1].

Thermoresponsive Biomedical Hydrogels

Employed as a hydrophilic monomer in RAFT polymerization to create LCST-tunable, water-soluble polymers and hydrogels for drug delivery, leveraging its short 2-carbon spacer for maximum hydrophilicity compared to longer-chain analogs [2].

UV-Curable Coatings and Adhesives

Utilized as a reactive diluent and cross-linking intermediate in cationic UV-curing formulations, where the electron-rich vinyl ether group provides rapid curing speeds and the pendant hydroxyl group enhances substrate adhesion via hydrogen bonding [3].

Synthesis of Functionalized Polyethers

Acts as a high-purity precursor for ethylene glycol vinyl glycidyl ether (EGVGE), enabling the production of gradient-type poly(ethylene oxide) copolymers with pendant vinyl groups for precise post-polymerization functionalization via thiol-ene click chemistry [4].

XLogP3

0.1

Boiling Point

141.6 °C

Density

0.9821 @ 20 °C

UNII

34CNR2NAC8

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

764-48-7

Wikipedia

Vinyloxyethanol

Dates

Last modified: 08-15-2023

Explore Compound Types